molecular formula C12H15N3O B11885139 3-(tert-Butylamino)quinazolin-4(3H)-one CAS No. 89804-93-3

3-(tert-Butylamino)quinazolin-4(3H)-one

Cat. No.: B11885139
CAS No.: 89804-93-3
M. Wt: 217.27 g/mol
InChI Key: QNVVCZCCLWDWIL-UHFFFAOYSA-N
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Description

3-(tert-Butylamino)quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylamino)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under specific conditions. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is efficient and environmentally friendly, providing good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: The tert-butylamino group can be substituted with other functional groups to create derivatives with unique properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired derivative.

Major Products Formed

The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

3-(tert-Butylamino)quinazolin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can enhance binding affinity and specificity, leading to inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound without the tert-butylamino group.

    2,3-Dihydroquinazolinones: Compounds with a reduced quinazolinone core.

    Substituted Quinazolinones: Derivatives with various functional groups attached to the quinazolinone core.

Uniqueness

3-(tert-Butylamino)quinazolin-4(3H)-one is unique due to the presence of the tert-butylamino group, which can enhance its chemical stability, solubility, and biological activity compared to other quinazolinone derivatives. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

89804-93-3

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-(tert-butylamino)quinazolin-4-one

InChI

InChI=1S/C12H15N3O/c1-12(2,3)14-15-8-13-10-7-5-4-6-9(10)11(15)16/h4-8,14H,1-3H3

InChI Key

QNVVCZCCLWDWIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

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